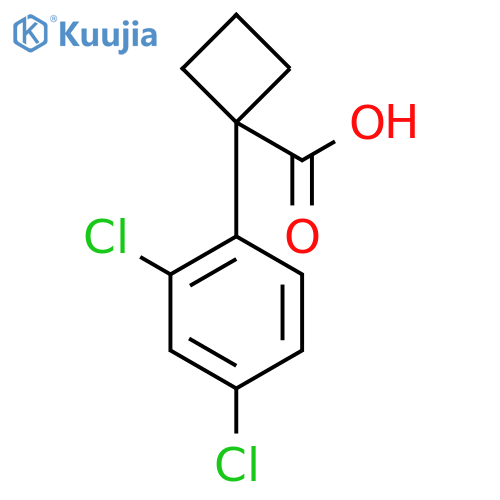Cas no 151157-50-5 (1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid)

1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid
- 1-(2,4-DICHLOROPHENYL)-CYCLOBUTANECARBOXYLIC ACID
- 1-(2,4-DICHLOROPHENYL)CYCLOBUTANECARBOXYLIC ACID
- AC4414
- 151157-50-5
- Cyclobutanecarboxylic acid, 1-(2,4-dichlorophenyl)-
- BGA15750
- AKOS009264701
- DTXSID001225695
- AB62741
- 1-(2,4-DICHLOROPHENYL)CYCLOBUTANECARBOXYLICACID
- EN300-1122522
- MFCD11037040
- CS-0287895
- SY225763
- 1-(2,4-DICHLOROPHENYL)CYCLOBUTANE-1-CARBOXYLIC ACID
-
- MDL: MFCD11037040
- インチ: InChI=1S/C11H10Cl2O2/c12-7-2-3-8(9(13)6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
- InChIKey: WTPHLOSEZLUICF-UHFFFAOYSA-N
- SMILES: C1CC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O
計算された属性
- 精确分子量: 244.0057849g/mol
- 同位素质量: 244.0057849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 263
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- XLogP3: 3.5
1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D778194-1g |
1-(2,4-Dichlorophenyl)cyclobutanecarboxylic Acid |
151157-50-5 | 95% | 1g |
$690 | 2024-07-20 | |
| Advanced ChemBlocks | P41041-1G |
1-(2,4-Dichlorophenyl)cyclobutanecarboxylic acid |
151157-50-5 | 95% | 1G |
$180 | 2023-09-16 | |
| Chemenu | CM473885-500mg |
1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid |
151157-50-5 | 95%+ | 500mg |
$149 | 2022-12-31 | |
| Chemenu | CM473885-1g |
1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid |
151157-50-5 | 95%+ | 1g |
$213 | 2022-12-31 | |
| Enamine | EN300-1122522-1g |
1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid |
151157-50-5 | 95% | 1g |
$212.0 | 2023-10-26 | |
| Aaron | AR00AZZY-500mg |
1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid |
151157-50-5 | 97% | 500mg |
$102.00 | 2025-02-11 | |
| Enamine | EN300-1122522-0.1g |
1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid |
151157-50-5 | 95% | 0.1g |
$187.0 | 2023-10-26 | |
| Enamine | EN300-1122522-0.5g |
1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid |
151157-50-5 | 95% | 0.5g |
$204.0 | 2023-10-26 | |
| Enamine | EN300-1122522-5g |
1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid |
151157-50-5 | 95% | 5g |
$618.0 | 2023-10-26 | |
| eNovation Chemicals LLC | D778194-1g |
1-(2,4-Dichlorophenyl)cyclobutanecarboxylic Acid |
151157-50-5 | 95% | 1g |
$690 | 2025-02-20 |
1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid 関連文献
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acidに関する追加情報
1-(2,4-Dichlorophenyl)cyclobutane-1-carboxylic Acid (CAS No. 151157-50-5)
1-(2,4-Dichlorophenyl)cyclobutane-1-carboxylic acid, also known by its CAS registry number CAS No. 151157-50-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutane ring with a carboxylic acid group and a 2,4-dichlorophenyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for research and potential applications in drug development.
The structure of 1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid is notable for its cyclobutane ring, which introduces strain into the molecule due to its non-planar geometry. This strain can influence the compound's reactivity and stability, making it an interesting subject for studies on ring strain effects in organic chemistry. The presence of the carboxylic acid group adds acidity to the molecule, which can be exploited in various chemical reactions, such as esterification or amidation, to modify its properties further.
The 2,4-dichlorophenyl group attached to the cyclobutane ring introduces electron-withdrawing effects due to the chlorine atoms. These effects can modulate the electronic properties of the molecule, potentially enhancing its bioavailability or activity in biological systems. Recent studies have explored the role of such substituents in influencing the pharmacokinetics and pharmacodynamics of drug candidates, highlighting the importance of understanding how these groups affect molecular behavior.
In terms of synthesis, 1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid can be prepared through various routes, including cycloaddition reactions or intramolecular cyclizations. Researchers have optimized these methods to improve yield and purity, ensuring that the compound is accessible for further studies. The development of efficient synthetic pathways remains a key area of investigation for this compound.
The application of CAS No. 151157-50-5 extends into drug discovery programs targeting various therapeutic areas. For instance, its unique structure has been explored for potential anti-inflammatory or anti-cancer activities. Recent findings suggest that this compound may exhibit selective inhibition against certain enzymes or receptors involved in disease pathways, making it a promising lead compound for further optimization.
In addition to its pharmacological applications, 1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid has been studied for its role in materials science. Its rigid structure and functional groups make it a candidate for use in polymer synthesis or as a building block for advanced materials with tailored properties.
The safety and environmental impact of this compound are also subjects of ongoing research. Studies have been conducted to assess its toxicity profile and biodegradability under different conditions. Understanding these aspects is crucial for ensuring responsible use and disposal of the compound in industrial and research settings.
In conclusion, 1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid, with its unique structural features and versatile functional groups, continues to be a focal point in chemical research. Its potential applications span across drug development, materials science, and beyond. As new insights emerge from ongoing studies, this compound is poised to contribute significantly to advancements in these fields.
151157-50-5 (1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid) Related Products
- 1823390-48-2(Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate)
- 1256701-20-8(4-(3-Acetamidopropyl)benzoic acid)
- 2034226-92-9(1-acetyl-N-{6-(furan-3-yl)pyridin-3-ylmethyl}piperidine-4-carboxamide)
- 896011-58-8(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide)
- 726206-53-7(2-hydroxy-4-iodo-pyridine-3-carbaldehyde)
- 1805688-15-6(3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid)
- 50488-34-1(2-bromo-4-tert-butyl-pyridine)
- 2228630-65-5(3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)
- 2613388-97-7(N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride)
- 2228295-82-5(2-5-(dimethylamino)-3H-imidazo4,5-bpyridin-2-ylacetic acid)




